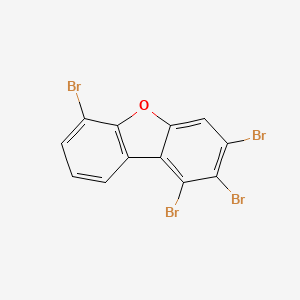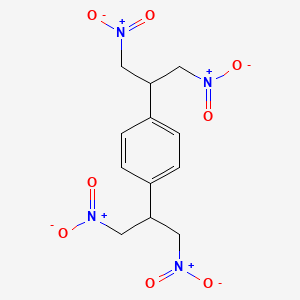
1,4-Bis(1,3-dinitropropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1,3-dinitropropan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with two 1,3-dinitropropan-2-yl groups
Preparation Methods
The synthesis of 1,4-Bis(1,3-dinitropropan-2-yl)benzene typically involves the nitration of 1,4-bis(propan-2-yl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity and yield.
In industrial settings, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
1,4-Bis(1,3-dinitropropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro groups can yield amino derivatives. This reaction typically employs reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Reagents such as halogens and alkylating agents are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro groups results in the formation of 1,4-bis(1,3-diaminopropan-2-yl)benzene.
Scientific Research Applications
1,4-Bis(1,3-dinitropropan-2-yl)benzene has several scientific research applications:
Materials Science: The compound is used in the development of high-energy materials and explosives due to its high nitrogen content and stability.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Bis(1,3-dinitropropan-2-yl)benzene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules or materials. The benzene ring provides a stable framework that supports these interactions and enhances the compound’s overall reactivity.
Comparison with Similar Compounds
1,4-Bis(1,3-dinitropropan-2-yl)benzene can be compared with other similar compounds, such as:
1,4-Bis(1,3-diaminopropan-2-yl)benzene: This compound is obtained by the reduction of this compound and has different reactivity and applications.
1,4-Bis(phenylethynyl)benzene: This compound has ethynyl groups instead of nitro groups and is used in the development of liquid crystal materials.
1,4-Bis(benzimidazol-2-yl)benzene:
The uniqueness of this compound lies in its high nitrogen content and the presence of two nitro groups, which confer specific reactivity and potential for high-energy applications.
Properties
CAS No. |
192388-36-6 |
|---|---|
Molecular Formula |
C12H14N4O8 |
Molecular Weight |
342.26 g/mol |
IUPAC Name |
1,4-bis(1,3-dinitropropan-2-yl)benzene |
InChI |
InChI=1S/C12H14N4O8/c17-13(18)5-11(6-14(19)20)9-1-2-10(4-3-9)12(7-15(21)22)8-16(23)24/h1-4,11-12H,5-8H2 |
InChI Key |
DZBUHLCRPUWLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C[N+](=O)[O-])C[N+](=O)[O-])C(C[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
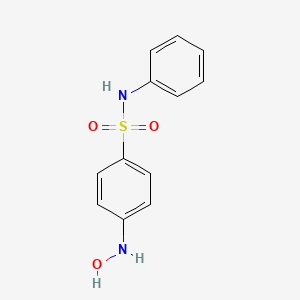
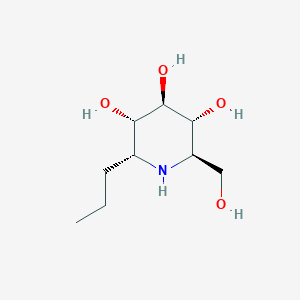
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
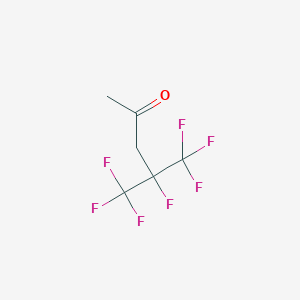
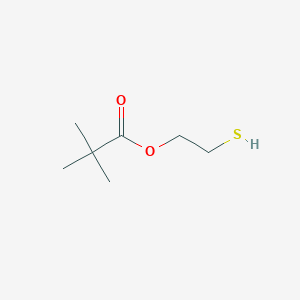

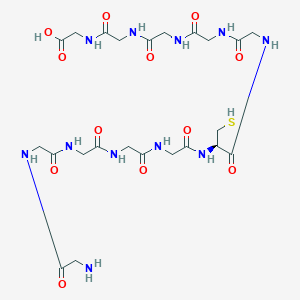
![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)
